alpha-Methoxyphenylacetic Acid Hemisodium Salt

Descripción general

Descripción

Alpha-Methoxyphenylacetic Acid Hemisodium Salt: is a chemical compound with the molecular formula C9H10O3. It is a derivative of mandelic acid and is used in various organic reactions. This compound is known for its role as an inhibitor of enzymes involved in amino acid metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methoxyphenylacetic Acid Hemisodium Salt can be achieved by reacting alpha-Methoxyphenylacetic Acid with sodium hydroxide. The process involves dissolving alpha-Methoxyphenylacetic Acid in water to form a clear solution, then slowly adding sodium hydroxide to the solution while stirring continuously. The solution is then filtered to remove any impurities, concentrated by evaporating the water under reduced pressure, and the product is crystallized by adding a suitable solvent such as ethanol or acetone.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Methoxyphenylacetic Acid Hemisodium Salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Alpha-Methoxyphenylacetic Acid Hemisodium Salt is primarily recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of the antineoplastic drug PHA739358. The synthetic route often utilizes mandelic acid as a starting material, employing etherification or esterification methods followed by hydrolysis to yield the desired compound with a yield exceeding 50% .

Case Studies in Drug Development

- PHA739358 : This compound has shown promise in cancer treatment, particularly in targeting specific pathways involved in tumor growth. The efficient synthesis of this compound facilitates further development of this drug, emphasizing its significance in oncological pharmacology.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the qualitative and quantitative determination of sodium ions. It forms an insoluble sodium salt that precipitates upon reaction with sodium ions, allowing for gravimetric analysis .

Analytical Methodology

- Detection of Sodium Ions : The method involves preparing an aqueous solution of this compound, which is then added to the sample suspected of containing sodium ions. The resultant precipitate can be measured to quantify sodium concentration accurately .

| Method | Description | Sensitivity | Applications |

|---|---|---|---|

| Gravimetric Analysis | Precipitation of sodium salt for quantification | High | Environmental samples, food safety testing |

| Qualitative Testing | Formation of precipitate indicates presence of sodium | Moderate | Clinical diagnostics |

Reagent Development

The compound has been utilized to develop new analytical reagents that are sensitive to sodium ions while minimizing interference from other ions. The formulation typically involves a mixture that includes this compound and various bases, enhancing its effectiveness in diverse testing environments .

Innovative Reagent Examples

- Sodium Detection Reagents : These reagents are designed to provide maximum sensitivity towards sodium ions while remaining free from interference by ammonium or lithium ions, making them suitable for various analytical applications.

Safety and Usage Guidelines

- This compound is not intended for medical or consumer use and should be handled with care in controlled environments due to its chemical reactivity.

Mecanismo De Acción

Alpha-Methoxyphenylacetic Acid Hemisodium Salt acts as an inhibitor of enzymes, specifically those involved in the metabolism of amino acids. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and their role in biochemical pathways.

Comparación Con Compuestos Similares

Mandelic Acid: A chiral carboxylic acid used in the cosmetic industry and as a precursor in organic synthesis.

Phenylacetic Acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic chemistry.

Methoxyacetic Acid: Known for its use in organic synthesis and as a reagent in chemical reactions.

Uniqueness: Alpha-Methoxyphenylacetic Acid Hemisodium Salt is unique due to its specific inhibitory effects on enzymes involved in amino acid metabolism. This property makes it valuable in biochemical research and potential therapeutic applications.

Actividad Biológica

Alpha-Methoxyphenylacetic Acid Hemisodium Salt (AMPA) is a derivative of mandelic acid with significant biological activities, particularly as an enzyme inhibitor. This article synthesizes current research findings on its biological activity, focusing on its mechanism of action, applications in various fields, and notable case studies.

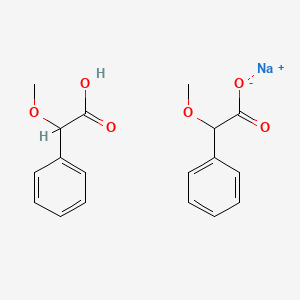

Chemical Structure : AMPA has the molecular formula and is characterized by a methoxy group attached to a phenylacetic acid backbone. Its structure allows for various conformations that influence its biological interactions.

Mechanism of Action : AMPA acts primarily as an inhibitor of enzymes involved in amino acid metabolism. It binds to the active sites of these enzymes, effectively blocking their activity. This inhibition can be leveraged to study metabolic pathways and enzyme mechanisms in biochemical research.

Enzyme Inhibition

AMPA has demonstrated inhibitory effects on several enzymes:

- Carbonic Anhydrase (CA) : Studies indicate that AMPA can interact with CA family proteins, which are crucial for physiological processes like acid-base balance and respiration .

- Amino Acid Metabolism Enzymes : Its role in inhibiting enzymes related to amino acid metabolism has been substantiated through various biochemical assays, highlighting its potential in therapeutic applications.

Case Studies

- Inhibition of Carbonic Anhydrase :

- Metabolomics and Protein Interactions :

Applications in Research and Industry

AMPA is utilized across multiple domains due to its biological activity:

- Medicinal Chemistry : Investigated as a potential therapeutic agent due to its enzyme inhibitory properties. It serves as an intermediate in synthesizing pharmaceuticals, including antineoplastic drugs .

- Analytical Chemistry : Used as a reagent in organic synthesis and as a standard in quality control processes.

- Biological Research : Its inhibitory effects on metabolic enzymes make it a valuable tool for studying biochemical pathways and drug interactions .

Comparative Biological Activity Table

The following table summarizes the biological activities of AMPA compared to other related compounds:

Propiedades

IUPAC Name |

sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDZCYTNVPWJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659929 | |

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13911-17-6 | |

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.